6-(4-Methoxyphenyl)pyridazin-3(2H)-one can be synthesized through various methods. One common approach involves a one-pot reaction of 4-methoxyacetophenone with glyoxylic acid, followed by treatment with hydrazine hydrate []. This reaction sequence efficiently forms the pyridazinone ring with the desired 4-methoxyphenyl substituent.
The molecular structure of 6-(4-methoxyphenyl)pyridazin-3(2H)-one has been extensively studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like density functional theory (DFT) [, ]. These studies have revealed key structural features, including:
N-alkylation: The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated using various alkylating agents under basic conditions []. This reaction allows for the introduction of diverse substituents, influencing the molecule's physicochemical properties and biological activity.
Condensation Reactions: The carbonyl group at the 3-position of the pyridazinone ring can participate in condensation reactions, enabling the formation of more complex heterocyclic systems [, , , ].
Halogenation: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, introducing halogen atoms at specific positions [].
Pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Compound 8, a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, was found to be more potent than aminopyrine and phenylbutazone, with reduced toxicity, suggesting its potential as a nonsteroidal analgesic-antiinflammatory agent1.
The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a key structural component of several cardio-active agents, some of which are in clinical use or have undergone clinical trials. This includes a range of compounds such as imazodan and pimobendan, which have been developed for their antihypertensive and cardiotonic effects7.
A series of 6-(4R-phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones demonstrated oral antihypertensive activity in rats and exhibited antithrombotic activity, which could be comparable to or greater than that of acetylsalicylic acid (ASA)6.
Novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising herbicidal activities. The presence of a substituted phenoxy group and an electron-withdrawing group was essential for high herbicidal activity, indicating the potential use of these compounds in agricultural practices4.
The synthesis of 6-phenyl-3(2H)-pyridazinones with various substituents has led to the discovery of new antiplatelet agents. The chemical group at position 5 of the pyridazinone system was found to influence the antiplatelet activity and mechanism of action, providing insights into the design of novel therapeutics for thrombotic disorders8.
The pharmacological activities of pyridazinone derivatives are attributed to their interaction with biological targets, leading to various therapeutic effects. For instance, some derivatives exhibit significant analgesic and anti-inflammatory activities by potentially inhibiting the synthesis of pro-inflammatory cytokines or modulating pain perception pathways1. Others have been shown to possess platelet aggregation inhibiting and hypotensive activities, which could be due to the inhibition of enzymes or receptors involved in platelet function and vascular tone regulation2. Additionally, certain 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives have been identified as inhibitors of interleukin-1 beta (IL-1β) production, which plays a crucial role in the inflammatory response3. The central nervous system activities of some pyridazinone derivatives are linked to their ability to inhibit GABA-stimulated 3H-diazepam binding, suggesting a potential interaction with GABAergic neurotransmission5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: